Cas no 852399-54-3 (5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione)

5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質
名前と識別子
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- 5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione
- 5-ethyl-1-methylindole-2,3-dione
- NE58210
- Z85923110
- 5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione
-
- MDL: MFCD06673450
- インチ: 1S/C11H11NO2/c1-3-7-4-5-9-8(6-7)10(13)11(14)12(9)2/h4-6H,3H2,1-2H3
- InChIKey: IABITZSKSCOKBQ-UHFFFAOYSA-N
- ほほえんだ: O=C1C(N(C)C2C=CC(CC)=CC=21)=O
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.4
- 疎水性パラメータ計算基準値(XlogP): 1.4
5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29524-1.0g |
5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |
852399-54-3 | 95% | 1g |
$371.0 | 2023-06-14 | |
Enamine | EN300-29524-0.1g |
5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |
852399-54-3 | 95% | 0.1g |
$98.0 | 2023-09-06 | |
TRC | B441233-50mg |
5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |
852399-54-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-29524-5.0g |
5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |
852399-54-3 | 95% | 5g |
$1075.0 | 2023-06-14 | |
Enamine | EN300-29524-1g |
5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |
852399-54-3 | 95% | 1g |
$371.0 | 2023-09-06 | |
1PlusChem | 1P019LI8-1g |
5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |
852399-54-3 | 95% | 1g |
$521.00 | 2024-04-21 | |
Aaron | AR019LQK-5g |
5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |
852399-54-3 | 95% | 5g |
$1504.00 | 2023-12-15 | |
Aaron | AR019LQK-2.5g |
5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |
852399-54-3 | 95% | 2.5g |
$1024.00 | 2023-12-15 | |
Aaron | AR019LQK-100mg |
5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |
852399-54-3 | 95% | 100mg |
$160.00 | 2025-02-14 | |
1PlusChem | 1P019LI8-250mg |
5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |
852399-54-3 | 95% | 250mg |
$231.00 | 2024-04-21 |
5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dioneに関する追加情報
5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS No. 852399-54-3): A Comprehensive Overview
5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS No. 852399-54-3) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of indoles, which are widely studied for their diverse biological effects and therapeutic applications.
The molecular structure of 5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione consists of a 2,3-dihydroindole core with an ethyl group at the 5-position and a methyl group at the 1-position. The presence of these substituents imparts specific chemical and physical properties to the molecule, making it a valuable candidate for various research and development purposes.
Recent studies have highlighted the potential of 5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione in several areas of biomedical research. One notable application is its use as a scaffold for the development of novel drugs targeting neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.
In addition to its neuroprotective properties, 5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione has been investigated for its anti-inflammatory and antioxidant activities. A study in the European Journal of Pharmacology demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). These findings suggest that 5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione may have therapeutic potential in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione have also been studied to assess its suitability as a drug candidate. Research conducted by a team at the University of California found that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed from the gastrointestinal tract and has a moderate plasma half-life, making it suitable for oral administration. Furthermore, it shows low toxicity in preclinical studies, which is a crucial factor for its potential use in clinical settings.
The structural versatility of 5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione allows for the synthesis of various derivatives with enhanced biological activities. For instance, modifications at the 4-position have been shown to improve the compound's binding affinity to specific receptors involved in neurological disorders. This flexibility in chemical modification opens up new avenues for optimizing the therapeutic potential of this compound.
In conclusion, 5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS No. 852399-54-3) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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